Dybowskin-2CDYb
Description
Significance of Amphibian Skin Secretions as a Source of Bioactive Peptides
The skin of amphibians is a remarkable organ that serves as a primary defense against a multitude of environmental threats, including microbial pathogens. nih.gov To protect their permeable skin from infection, amphibians secrete a complex cocktail of chemical compounds, among which antimicrobial peptides are particularly prominent. nih.govnih.gov These secretions are a treasure trove for natural product chemists and chemical biologists, offering a vast library of molecules with diverse structures and functions. nih.gov Beyond their antimicrobial properties, peptides isolated from amphibian skin have been shown to possess a range of biological activities, including antiviral, antifungal, and even anticancer properties. The study of these peptides not only provides potential leads for new drug development but also offers fundamental insights into host defense mechanisms and the chemical ecology of amphibians.
Overview of the Dybowskin Peptide Family in Natural Product Chemistry
Among the many families of amphibian AMPs, the Dybowskin peptides, isolated from the skin secretions of the brown frog Rana dybowskii, represent a fascinating case study in molecular diversity and evolution. nih.govnih.gov This family comprises several members, including Dybowskin-1 and Dybowskin-2 (B1576888), which exhibit variations in their amino acid sequences. nih.gov Research has shown that these peptides generally possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov The chemical diversity within the Dybowskin family highlights the evolutionary pressure on these frogs to maintain a robust defense against a wide array of microorganisms.
Specific Research Focus on Dybowskin-2CDYb as a Model Peptide
This compound is an 18-amino acid, arginine-rich peptide identified from the skin secretions of Rana dybowskii. nih.gov Its primary sequence has been reported as RSAVGRHSRRFGLRKHRKH. While detailed research specifically on this compound is limited, its characteristics make it an interesting subject for the study of structure-activity relationships in AMPs. As a member of the Dybowskin-2 subfamily, it is often discussed in the context of its close relatives, such as Dybowskin-2CDYa. Studies on chemically synthesized versions of these related peptides have demonstrated strong antimicrobial activity with low hemolytic (red blood cell-damaging) effects, suggesting their potential as templates for the development of new antibiotics. nih.gov The high positive charge and specific amino acid composition of this compound position it as a valuable model for investigating the molecular mechanisms by which cationic peptides interact with and disrupt microbial membranes.
Detailed Research Findings
While specific research exclusively targeting this compound is not extensively available, the broader study of the Dybowskin family provides significant insights into its likely properties and function.
Antimicrobial Activity of the Dybowskin Family
Studies on various members of the Dybowskin peptide family have demonstrated their efficacy against a range of microbial targets. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial effectiveness.
| Peptide | Organism | MIC (µg/mL) |
|---|---|---|
| Dybowskin-1 | Micrococcus luteus | 12.5 |
| Dybowskin-2 | Micrococcus luteus | 6.25 |
| Dybowskin-3 | Staphylococcus aureus | 37.5 (µM) |
| Dybowskin-4 | Micrococcus luteus | 1.56 |
| Dybowskin-4 | Candida albicans | 25 |
| Dybowskin-2 to -5 | Shigella dysenteriae, Escherichia coli, Klebsiella pneumoniae | 15-60 |
Data sourced from a study on six dybowskin peptides isolated from Rana dybowskii. nih.gov Note that for Dybowskin-3, the MIC is reported in micromolar (µM) concentration.
Structural Characteristics of Dybowskin Peptides
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
RSAVGRHSRRFGLRKHRKH |
Origin of Product |
United States |
Discovery, Isolation, and Primary Structural Characterization of Dybowskin 2cdyb
Methodologies for Peptide Isolation from Rana dybowskii Skin Secretions
The isolation of Dybowskin-2CDYb is a meticulous process that begins with the collection of skin secretions and involves multiple stages of purification to enrich the peptide for further analysis.
Glandular Secretion Collection and Initial Processing Techniques
The initial step in isolating this compound involves stimulating the granular glands in the frog's skin to release their defensive secretions. This is often achieved through mild electrical stimulation or by inducing a stress response, which causes the frog to secrete a milky fluid rich in bioactive peptides. sajs.co.za This crude secretion is then collected and immediately subjected to initial processing to prevent degradation of the peptides by endogenous proteases.
A common initial processing technique involves the acidification of the secretion, followed by centrifugation to remove cellular debris and larger proteins. The resulting supernatant, containing a complex mixture of peptides, is then often passed through a solid-phase extraction cartridge, such as a Sep-Pak C18 cartridge. This step serves to desalt the sample and broadly separate the peptides based on their hydrophobicity, providing a partially purified extract for further chromatographic separation. researchgate.netresearchgate.net
Multi-Stage Chromatographic Purification Strategies for Peptide Enrichment
Following initial processing, a multi-stage chromatographic approach is employed to isolate and enrich this compound from the complex peptide mixture. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a central technique in this process. researchgate.net
The partially purified skin secretion extract is typically subjected to several rounds of RP-HPLC, often using columns with different selectivities (e.g., C18 and C4). researchgate.net In each stage, fractions are collected and screened for antimicrobial activity to guide the purification process. The fractions exhibiting the desired biological activity are then pooled and subjected to further rounds of chromatography under different gradient conditions to achieve a high degree of purity. This iterative process allows for the separation of individual peptides, including this compound, from other closely related molecules. researchgate.net
Elucidation of this compound's Primary Amino Acid Sequence
Once a pure sample of this compound is obtained, its primary structure, the linear sequence of amino acids, is determined using a combination of advanced analytical techniques.
Sequence Determination via Mass Spectrometry-Based Peptidomics
Mass spectrometry-based peptidomics is a powerful tool for determining the amino acid sequence of novel peptides like this compound. capes.gov.brnih.govresearchgate.netacs.orgresearchgate.netbiocompare.com This approach involves the precise measurement of the mass-to-charge ratio of the peptide and its fragments.
In a typical workflow, the purified peptide is introduced into a mass spectrometer, where it is ionized. researchgate.net The intact molecular mass of the peptide is first determined. Subsequently, the peptide ions are fragmented within the mass spectrometer, and the masses of the resulting fragments are measured. This process, known as tandem mass spectrometry (MS/MS), generates a fragmentation pattern that can be used to deduce the amino acid sequence of the peptide. researchgate.net This technique provides a rapid and highly accurate method for primary structure elucidation. biocompare.com
Corroboration through cDNA Sequencing and Gene Cloning from Rana dybowskii
To confirm the amino acid sequence obtained from mass spectrometry and to gain insights into the peptide's biosynthesis, researchers often turn to molecular biology techniques. capes.gov.brnih.govresearchgate.net This involves the construction of a cDNA library from the skin of Rana dybowskii. researchgate.net
Using primers designed based on the partial amino acid sequence obtained from peptidomics or based on conserved regions of other known amphibian antimicrobial peptides, the gene encoding the precursor protein of this compound can be amplified using the polymerase chain reaction (PCR). google.com The resulting cDNA is then sequenced, which reveals the nucleotide sequence of the gene. By translating this nucleotide sequence, the full amino acid sequence of the precursor protein can be deduced. This not only confirms the sequence of the mature this compound peptide but also provides information about its signal peptide and any post-translational modifications that may occur. wikipedia.org
Identification of Characteristic Amino Acid Composition, including Arginine Richness
The amino acid sequence of this compound has been reported as RSAVGRHSRRFGLRKHRKH. This sequence highlights the prevalence of arginine (R) throughout the peptide chain.
Table 1: Amino Acid Composition of this compound
| Amino Acid | Three-Letter Code | One-Letter Code | Count |
|---|---|---|---|
| Arginine | Arg | R | 5 |
| Serine | Ser | S | 2 |
| Alanine (B10760859) | Ala | A | 1 |
| Valine | Val | V | 1 |
| Glycine | Gly | G | 2 |
| Histidine | His | H | 2 |
| Phenylalanine | Phe | F | 1 |
| Leucine | Leu | L | 1 |
Table 2: Compound Names Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Arginine | |
| Serine | |
| Alanine | |
| Valine | |
| Glycine | |
| Histidine | |
| Phenylalanine | |
| Leucine |
Comparative Primary Structure Analysis of this compound within AMP Families
Sequence Homology and Divergence with Other Dybowskin Isoforms (e.g., Dybowskin-1CDYa, Dybowskin-2CDYa)
This compound is part of a small, distinct subgroup of dybowskins isolated from Chinese R. dybowskii. capes.gov.brnih.gov It is highly similar to Dybowskin-2CDYa, as both are 18 amino acids in length and are arginine-rich. nih.gov In contrast, Dybowskin-1CDYa is a shorter peptide and its C-terminus is not amidated, a feature that clearly distinguishes it from the temporin family of peptides. capes.gov.brnih.gov
Another set of dybowskins, designated dybowskin-1 through dybowskin-6, were isolated from the skin of Korean R. dybowskii. capes.gov.brnih.gov These peptides show significant divergence from the "CDY" variants. For instance, dybowskin-1 and dybowskin-2 (B1576888) are isoforms that differ by only two amino acid residues but share sequence similarities with the ranalexin (B141904) family, not the unique structure of the CDY dybowskins. capes.gov.brnih.gov
The following table summarizes the characteristics of various Dybowskin isoforms.
| Peptide Name | Number of Amino Acids | Key Structural Features | Source Population |
| This compound | 18 | Arginine-rich. capes.gov.brnih.gov | Chinese R. dybowskii capes.gov.br |
| Dybowskin-2CDYa | 18 | Arginine-rich; isoform of this compound. capes.gov.brnih.gov | Chinese R. dybowskii capes.gov.br |
| Dybowskin-1CDYa | 13 | Lacks C-terminal amidation. researchgate.net | Chinese R. dybowskii capes.gov.br |
| Dybowskin-1 | 17 | Isoform of Dybowskin-2; Ranalexin-like. capes.gov.brnih.gov | Korean R. dybowskii capes.gov.br |
| Dybowskin-2 | 17 | Isoform of Dybowskin-1; Ranalexin-like. capes.gov.brnih.gov | Korean R. dybowskii capes.gov.br |
Structural Relationships to Distinct Amphibian Antimicrobial Peptide Families (e.g., Brevinin-2, Temporin, Japonicin-2, Esculentin-2, Brevinin-1, Ranalexin)
While this compound and its immediate isoforms (-1CDYa, -2CDYa) were found to have little sequence similarity to previously known AMPs, the other dybowskins isolated from Korean specimens show clear relationships to established AMP families. capes.gov.brresearchgate.netcapes.gov.brnih.gov This highlights the remarkable diversity within the dybowskin group itself.
These relationships are based on amino acid sequence similarities and the presence of conserved structural motifs. capes.gov.brnih.gov A key feature found in many of these peptides is the "Rana-box," a conserved cyclic heptapeptide (B1575542) domain at the C-terminus formed by a disulfide bridge. capes.gov.brnih.govnih.gov
The table below illustrates the familial relationships of the non-CDY dybowskins.
| Dybowskin Peptide | Related AMP Family |
| Dybowskin-1 & -2 | Ranalexin capes.gov.brnih.gov |
| Dybowskin-3 | Brevinin-2 capes.gov.brnih.gov |
| Dybowskin-4 | Japonicin-2 capes.gov.brnih.gov |
| Dybowskin-5 | Esculentin-2 capes.gov.brnih.gov |
| Dybowskin-6 | Brevinin-1 capes.gov.brnih.gov |
Evolutionary and Phylogenetic Considerations of Peptide Diversification in Rana dybowskii
The existence of multiple, structurally diverse dybowskins within a single frog species points to a dynamic evolutionary history. The molecular diversity of AMPs in R. dybowskii is believed to be a defense mechanism against a wide spectrum of pathogens. cdnsciencepub.com The significant differences observed between the dybowskins from Korean populations and the CDY variants from Chinese populations suggest that these peptide arsenals have evolved differently, likely in response to distinct environmental pressures and pathogens in their respective habitats. capes.gov.brnih.gov
The amino acid sequences of AMPs are now considered valuable molecular markers for studying the taxonomic and phylogenetic relationships between amphibian species. researchgate.net For example, analysis of brevinin peptides from R. dybowskii has been used to support a close evolutionary relationship with another frog species, Rana pirica. Furthermore, the identification of identical AMPs in different species, such as between R. dybowskii and Rana chensinensis, suggests a shared evolutionary origin, with ancestral populations potentially diverging due to geographical separation during past climate events like glacial epochs. bioone.org The study of peptides like this compound, therefore, not only informs the development of new antimicrobial agents but also provides clues to understanding the evolutionary diversification of the Rana genus. researchgate.net
Advanced Structural Analysis and Conformational Dynamics of Dybowskin 2cdyb
Experimental Determination of Secondary Structural Elements
The secondary structure of a peptide is a critical determinant of its biological function. Experimental techniques provide direct insight into the conformational states of Dybowskin-2CDYb in various environments, mimicking its transition from an aqueous physiological fluid to a bacterial membrane.
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. harvard.edu The method measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides. libretexts.org The peptide backbone's regular, repeating arrangement in structures like alpha-helices and beta-sheets produces distinct CD spectra. libretexts.orgyoutube.com In the far-UV region (185-250 nm), an alpha-helical structure is characterized by a positive peak around 190 nm and two negative peaks near 208 nm and 222 nm, whereas a random coil conformation typically shows a strong negative peak below 200 nm. harvard.eduyoutube.com
For peptides like this compound, CD spectroscopy is particularly useful for observing conformational changes induced by the environment. While specific studies on this compound are not available, research on the closely related peptide, dybowskin-2CAMa, showed it exists predominantly in a random coil state in an aqueous solution. researchgate.net However, when introduced into a membrane-mimicking solvent (50% trifluoroethanol), it transitions to a more ordered alpha-helical structure. researchgate.net This behavior is typical for many antimicrobial peptides, which are unstructured in solution but fold upon interacting with the lipid environment of a bacterial membrane.
Hypothetical CD analysis of this compound in different solvent environments would likely yield results consistent with these findings, as illustrated in the table below.
Table 1: Hypothetical Secondary Structure Content of this compound Determined by CD Spectroscopy in Different Solvents
| Solvent Condition | Alpha-Helical Content (%) | Random Coil Content (%) | Other Structures (%) |
| Aqueous Buffer (pH 7.4) | 10 | 75 | 15 |
| 50% Trifluoroethanol (TFE) in Buffer | 65 | 20 | 15 |
| 30 mM Sodium Dodecyl Sulfate (SDS) Micelles | 60 | 25 | 15 |
This table is illustrative and represents typical, not experimentally verified, data for a peptide of this class.
UV Resonance Raman (UVRR) spectroscopy is a selective and sensitive technique for probing the secondary structure of proteins and peptides. researchgate.netmdpi.com By using an excitation wavelength that matches an electronic transition of the peptide backbone (typically the π→π* transition around 190-210 nm), the vibrational modes of the amide groups are selectively enhanced. acs.org This provides detailed information on the backbone conformation, immune to light-scattering artifacts that can affect CD measurements. acs.orgpitt.edu
The primary amide bands analyzed are:
Amide I (1640–1680 cm⁻¹): Arises mainly from C=O stretching and is highly sensitive to secondary structure.
Amide II (~1550 cm⁻¹): A combination of N-H in-plane bending and C-N stretching.
Amide III (1200–1340 cm⁻¹): A complex mix of C-N stretching and N-H bending, also sensitive to backbone conformation. researchgate.net
The precise frequencies of these bands correlate with specific secondary structures. For example, the Amide I band for an alpha-helix is typically found around 1650-1658 cm⁻¹, while for a beta-sheet it is lower (1620-1640 cm⁻¹) and for a random coil it is intermediate (1640-1650 cm⁻¹). pitt.edu UVRR can thus quantify the relative populations of different conformations in this compound and monitor structural transitions.
Table 2: Typical UV Resonance Raman Amide Band Frequencies for Protein Secondary Structures
| Secondary Structure | Amide I (cm⁻¹) | Amide II (cm⁻¹) | Amide III (cm⁻¹) |
| Alpha-Helix | 1650 - 1658 | 1545 - 1555 | 1260 - 1300 |
| Beta-Sheet | 1620 - 1640 & 1670 - 1695 | 1520 - 1540 | 1230 - 1245 |
| Random Coil | 1640 - 1650 | 1530 - 1545 | 1245 - 1260 |
This table provides reference frequency ranges for the analysis of UVRR spectra. researchgate.netpitt.edu
Solution NMR spectroscopy is a premier technique for determining the three-dimensional structures of proteins and peptides at atomic resolution in a solution state that mimics physiological conditions. mdpi.comnih.gov For a peptide like this compound, NMR can map the entire peptide's conformation, identify which residues are involved in structural elements, and characterize its dynamic properties. nih.govduke.edu
The process involves several steps:
Resonance Assignment: Assigning every NMR signal to a specific nucleus in the peptide sequence using a suite of multidimensional NMR experiments (e.g., TOCSY, NOESY).
Structural Restraints: Measuring key parameters that provide geometric constraints. The most important of these is the Nuclear Overhauser Effect (NOE), which identifies pairs of protons that are close in space (< 5 Å), providing distance restraints.
Structure Calculation: Using the collected restraints in a computational protocol to generate an ensemble of 3D structures that are consistent with the experimental data. The resulting ensemble represents the conformational state of the peptide in solution. rcsb.org
Chemical shift mapping, a specific NMR experiment, can also identify the binding interface of this compound with model membranes or other molecules by monitoring changes in the chemical shifts of backbone amides upon titration of a ligand. mdpi.comduke.edu This provides a residue-by-residue map of the interaction surface.
UV Resonance Raman Spectroscopy for Detailed Amide Band Conformation Analysis
Computational and Theoretical Prediction of Peptide Conformations
Computational methods complement experimental data by predicting structural properties from the amino acid sequence alone and by simulating the peptide's dynamic behavior over time.
Bioinformatic algorithms predict the secondary structure (alpha-helix, beta-sheet, random coil) directly from a protein's primary amino acid sequence. The Garnier-Osguthorpe-Robson (GOR) method is a classic information theory-based approach. researchgate.net The GOR IV version uses statistical information from a large database of known protein structures to calculate the probability of a given amino acid residue being in a particular conformational state, considering the influence of a window of 17 neighboring residues. researchgate.netresearchgate.net
While the specific amino acid sequence for this compound is not publicly available, analysis of related peptides from Rana dybowskii has been performed. For example, a bioinformatic analysis of dybowskin-1ST predicted a secondary structure composed of approximately 44% alpha-helix, 17% extended strand, and 35% random coil. nih.gov A similar analysis for this compound would be expected to predict a propensity for alpha-helical and random coil structures, consistent with experimental data on related peptides. researchgate.netnih.gov
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. arxiv.orgresearchgate.net For a peptide like this compound, an MD simulation can provide a detailed, atomistic view of its conformational flexibility, folding pathways, and interactions with its environment, such as a water solvent or a lipid bilayer. nih.govpnas.org
The simulation process involves:
System Setup: Placing an initial 3D structure of the peptide (obtained from NMR or homology modeling) into a simulation box containing explicit solvent molecules (e.g., water) and ions to mimic physiological conditions.
Simulation: Solving Newton's equations of motion for every atom in the system for a series of short time steps (femtoseconds), generating a trajectory that describes how the peptide's structure evolves over a period of nanoseconds to microseconds.
Analysis: Analyzing the trajectory to extract information on structural stability, flexibility (e.g., by calculating the Root Mean Square Fluctuation, or RMSF, for each residue), and conformational changes. pnas.org
MD simulations can powerfully illustrate how this compound transitions from an unfolded state in water to a folded, helical state upon insertion into a simulated bacterial membrane, providing critical insights into its mechanism of action. rcsb.org
Bioinformatic Algorithms for De Novo Secondary Structure Prediction (e.g., GOR IV algorithm)
Investigations into Higher-Order Structures and Assembly States of this compound
This compound is an antimicrobial peptide (AMP) that has been identified from the skin secretions of the frog Rana dybowskii. researchgate.netcapes.gov.brnih.gov As with many AMPs, its biological function is intrinsically linked to its three-dimensional structure and its ability to interact with and disrupt microbial membranes. This section delves into the structural characteristics of this compound, focusing on its potential for self-assembly and the intramolecular forces that define its conformation.
Analysis of Potential Oligomerization or Self-Assembly Behaviors
Direct experimental studies on the specific oligomerization or self-assembly states of this compound have not been extensively reported in peer-reviewed literature. However, based on its classification as a cationic antimicrobial peptide, its behavior can be inferred by analogy to other well-studied AMPs. nih.govbioone.org These peptides typically exist as monomers in aqueous solution but undergo a conformational change and self-assemble upon encountering the negatively charged surface of bacterial membranes. bioone.orguconn.edu
The primary amino acid sequence of this compound is RSAVGRHSRRFGLRKHRKH. This sequence is notably rich in positively charged Arginine (R) and Histidine (H) residues, contributing to a high net positive charge. capes.gov.brbanglajol.info This characteristic is crucial for the initial electrostatic attraction to anionic components of bacterial membranes, such as phospholipids (B1166683) and lipopolysaccharides (LPS). libretexts.org
Upon association with the membrane, it is hypothesized that this compound molecules self-assemble into higher-order structures to exert their antimicrobial effect. This process is common among AMPs and is often described by several models:
The Barrel-Stave Model: In this model, peptides insert into the membrane, aligning perpendicularly to the lipid bilayer. The aggregated peptides form a pore or channel, with their hydrophobic regions facing the lipid tails and their hydrophilic regions lining the interior of the pore, leading to leakage of cellular contents. bioone.orgsemanticscholar.org
The Toroidal Pore Model: Similar to the barrel-stave model, peptides insert into the membrane to form a pore. However, in this configuration, the lipid monolayers are bent continuously through the pore, meaning the pore is lined by both the peptides and the head groups of the lipid molecules. bioone.orgsemanticscholar.org
The Carpet Model: Here, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a critical concentration is reached, this layer disrupts the membrane integrity, leading to the formation of micelles and subsequent membrane collapse without forming discrete pores. semanticscholar.org
While the precise mechanism for this compound is yet to be determined experimentally, its amphipathic nature, resulting from the combination of charged and hydrophobic residues, strongly suggests it is capable of such self-assembly and membrane disruption. Studies on a closely related peptide, Dybowskin-2CDYa, have shown it to be a potent antimicrobial, a function that relies on membrane interaction and likely, self-assembly. banglajol.info
Synthetic Strategies and Recombinant Production Methodologies for Dybowskin 2cdyb Research
Chemical Synthesis of Dybowskin-2CDYb and its Structural Analogues
Chemical synthesis is a fundamental approach for producing this compound, an 18-amino acid peptide with the sequence RSAVGRHSRRFGLRKHRKH. This method offers precise control over the peptide sequence and allows for the incorporation of unnatural amino acids or modifications to create structural analogues. The primary technique employed is Solid-Phase Peptide Synthesis (SPPS).
Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols
The synthesis of this compound, which is rich in arginine residues, necessitates careful optimization of SPPS protocols to ensure high yield and purity. Standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry is the most common strategy. researchgate.net In this orthogonal protection scheme, the N-alpha amino group is temporarily protected by the base-labile Fmoc group, while side chains are protected by acid-labile groups. peptide.com
Key optimization parameters for a successful synthesis of this compound include:
Resin Choice : A Rink Amide resin is suitable for producing a C-terminally amidated peptide, while a Wang resin would be used for a C-terminally carboxylated peptide. rsc.org
Coupling Reagents : To facilitate the formation of peptide bonds, activating reagents are crucial. A combination of O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) is a standard and effective choice for activating the Fmoc-protected amino acids. rsc.org
Handling Difficult Residues : The high number of arginine residues in this compound presents a challenge due to the bulky side chain protecting group (e.g., Pbf - 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). To overcome potential steric hindrance and incomplete coupling, strategies such as increasing the coupling time or performing a "double coupling" step for arginine residues are often employed. nih.gov
Preventing Aggregation : During the synthesis of long or hydrophobic peptides, inter-chain aggregation on the resin can hinder reagent access. To mitigate this, special techniques such as the use of pseudoproline dipeptides or depsipeptides can be incorporated to temporarily disrupt secondary structure formation. researchgate.net
A typical optimized SPPS cycle for adding a single amino acid is detailed in the table below.
| Step | Procedure | Purpose |
| 1. Deprotection | The resin-bound peptide is treated with a 20% solution of piperidine (B6355638) in a solvent like N-methyl-2-pyrrolidone (NMP). rsc.org | To remove the temporary Fmoc protecting group from the N-terminal amino acid, exposing a free amine for the next coupling reaction. |
| 2. Washing | The resin is thoroughly washed with solvents such as NMP and Dichloromethane (DCM). rsc.org | To remove excess deprotection reagent and by-products. |
| 3. Coupling | The next Fmoc-protected amino acid is pre-activated with a coupling reagent (e.g., HBTU/HOBt) and added to the resin. rsc.org | To form a new peptide bond between the activated amino acid and the free amine on the growing peptide chain. |
| 4. Washing | The resin is washed again with solvents like NMP and DCM. peptide.com | To remove excess reagents and unreacted amino acids, ensuring a clean product for the next cycle. |
This cycle is repeated until the full 18-amino acid sequence of this compound is assembled. peptide.com
Advanced Purification and Rigorous Analytical Characterization of Synthetic Peptides
Following the completion of synthesis, the peptide must be cleaved from the solid support and all side-chain protecting groups removed. This is typically achieved by treating the peptidyl-resin with a strong acid cocktail, such as 95% Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to capture the reactive carbocations released from the protecting groups. The crude peptide is then precipitated and washed with cold diethyl ether. rsc.org
Purification of the crude peptide is essential to remove deletion sequences, truncated peptides, and products of side reactions.
Purification Technique : Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. The crude peptide is dissolved and injected into a C8 or C18 column, and separation is achieved by applying a gradient of an organic solvent like acetonitrile (B52724) in water (both containing 0.1% TFA). rsc.org Fractions are collected and analyzed for purity.
Rigorous analytical methods are then used to confirm the identity and purity of the final product.
Mass Spectrometry : MALDI-TOF or Electrospray Ionization (ESI) mass spectrometry is used to verify that the molecular weight of the purified peptide matches the theoretical mass of this compound. rsc.org
Analytical HPLC : The purity of the final peptide is confirmed by analytical RP-HPLC, which should show a single, sharp peak. rsc.org
Recombinant Expression Systems for Research-Scale Production
For larger-scale production, recombinant expression is a viable and often more cost-effective alternative to chemical synthesis. Both prokaryotic and eukaryotic host systems can be utilized, with commercial vendors confirming the availability of recombinant this compound produced in hosts such as E. coli or yeast. mybiosource.com
Gene Cloning and Vector Construction for Expression in Prokaryotic (e.g., E. coli) and Eukaryotic (e.g., P. pastoris) Hosts
The initial step in recombinant production is the design and synthesis of a gene encoding the this compound peptide. The amino acid sequence is reverse-translated into a DNA sequence, which is optimized for codon usage in the chosen expression host to maximize protein yield. validogen.com
Prokaryotic Host (E. coli) :
Vector Construction : The synthetic gene can be cloned into an expression vector, such as the pET series (e.g., pET-30a(+)), which is widely used for protein production in E. coli. researchgate.net These vectors typically contain a strong, inducible promoter like the T7 promoter, a multiple cloning site for gene insertion, and an antibiotic resistance gene for selection. itaca-sb.itnih.gov To aid in purification and detection, the gene is often fused with a sequence encoding an affinity tag, such as a polyhistidine-tag (His-tag). scientificbio.com
Transformation : The resulting recombinant plasmid is transformed into a suitable E. coli strain, such as BL21(DE3), which contains the T7 RNA polymerase gene required for transcription from the T7 promoter. itaca-sb.it
Eukaryotic Host (Pichia pastoris) :
Vector Construction : For expression in the methylotrophic yeast P. pastoris, vectors like pPICZα-A or pPIC9K are commonly used. researchgate.net These vectors contain the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter. validogen.com They also often include a secretion signal (e.g., the α-factor secretion signal from Saccharomyces cerevisiae) to direct the expressed peptide out of the cell and into the culture medium, which greatly simplifies purification. cultiply.netbiotechrep.ir The vector is typically linearized with a restriction enzyme before transformation to facilitate its integration into the yeast genome, ensuring stable expression. researchgate.net
Transformation : The linearized vector is introduced into P. pastoris cells (e.g., strain X33 or GS115) via electroporation. researchgate.net
| Host System | Common Vector | Promoter | Key Features |
| E. coli | pET series (e.g., pET-30a(+)) | T7 lac | Rapid growth, high yield, low cost, well-established genetics. itaca-sb.itjmb.or.kr |
| P. pastoris | pPICZα-A, pPIC9K | AOX1 | Capable of post-translational modifications, high-density cell culture, protein secretion simplifies purification. validogen.comcultiply.netbiotechrep.ir |
Optimization of Expression Conditions and Downstream Purification Strategies for Recombinant this compound
Expression in E. coli :
Optimization : Protein expression is typically induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture. researchgate.net Key parameters to optimize for maximal soluble protein yield include IPTG concentration, induction temperature, and induction duration. Lower temperatures (e.g., 18-25°C) often slow down protein synthesis, which can promote proper folding and reduce the formation of insoluble inclusion bodies. jmb.or.kr
Purification : If expressed with a His-tag, the peptide is purified from the cell lysate using Immobilized Metal Affinity Chromatography (IMAC). scientificbio.com Further purification steps, such as ion-exchange or reversed-phase chromatography, may be necessary to achieve high purity (≥85% as determined by SDS-PAGE). mybiosource.com If the peptide forms inclusion bodies, it must first be solubilized using denaturants (e.g., urea (B33335) or guanidine (B92328) hydrochloride) and then refolded into its active conformation before purification. itaca-sb.itbionet.com
Expression in P. pastoris :
Optimization : After an initial growth phase using glycerol (B35011) or glucose as a carbon source, expression is induced by the addition of methanol (B129727) to the culture medium. wikipedia.org The methanol concentration and induction time must be carefully optimized to maximize secretion and yield. cultiply.net Cultivation in a bioreactor allows for precise control over parameters like pH, temperature, and dissolved oxygen, enabling high-density fermentation. wikipedia.org
Purification : Since the peptide is secreted into the medium, the first step is to separate the cells from the culture supernatant. cultiply.net The peptide can then be purified from the supernatant using chromatographic techniques. Based on the methods used for similar peptides, a multi-step process involving cation exchange chromatography followed by RP-HPLC would be effective for purifying the highly cationic this compound. researchgate.net The purity and molecular weight of the final product are confirmed using SDS-PAGE and mass spectrometry. researchgate.net
Semi-Synthetic Approaches and Directed Evolution for Functional Variants
To explore the structure-activity relationship of this compound and develop analogues with enhanced properties (e.g., increased potency, broader spectrum, or higher stability), advanced engineering strategies can be applied.
Semi-Synthetic Approaches : Semi-synthesis combines chemical synthesis and recombinant production. For instance, a large, non-functionalized fragment of a this compound analogue could be produced recombinantly. Then, a smaller, chemically synthesized peptide containing specific modifications or labels could be attached to the recombinant fragment using methods like native chemical ligation. peptide.com This approach is particularly useful for creating large proteins or incorporating modifications that are not possible through purely recombinant methods.
Directed Evolution : Directed evolution is a powerful method that mimics natural selection in the laboratory to engineer proteins with desired traits. The process involves iterative cycles of diversification, screening, and selection. uclouvain.be
Diversification : A library of gene variants encoding different versions of this compound is created. This can be done using techniques like error-prone PCR (to introduce random mutations) or site-saturation mutagenesis (to systematically change specific amino acids). nih.govrsc.org
Screening/Selection : The library of peptide variants is expressed, and high-throughput screening methods are used to identify those with improved function (e.g., enhanced antimicrobial activity against a target pathogen).
Amplification : The genes corresponding to the "hit" variants are isolated and used as templates for the next round of diversification and selection.
By combining rational design with the random methods of directed evolution, these "semi-rational" approaches can efficiently navigate the sequence space to create functional variants of this compound with novel or enhanced therapeutic potential.
Molecular Mechanisms of Dybowskin 2cdyb Action on Microbial Cell Systems
Elucidation of Peptide-Membrane Interaction Models
The initial and most critical step in the antimicrobial action of Dybowskin-2CDYb is its interaction with the microbial cell membrane. This interaction is governed by the peptide's physicochemical properties and leads to a loss of membrane integrity. nih.gov
The efficacy of this compound as an antimicrobial agent is fundamentally linked to its cationicity and amphipathicity. researchgate.net this compound is an 18-amino-acid peptide characterized by a high content of arginine (Arg) residues, which imparts a strong positive charge (high cationicity) at physiological pH. researchgate.netacs.org This positive charge facilitates a strong electrostatic attraction to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov This initial electrostatic interaction is a key determinant of the peptide's selectivity for microbial cells over host cells. researchgate.net
Once bound to the membrane surface, the peptide's amphipathic structure becomes crucial. mdpi.com Most AMPs are unstructured in aqueous solutions but adopt a defined secondary structure, typically an amphipathic α-helix, upon interacting with a lipid membrane. nih.gov This structure segregates the hydrophobic and hydrophilic (cationic) amino acid residues into distinct faces of the helix. mdpi.com The cationic face interacts with the polar head groups of the membrane phospholipids (B1166683), while the hydrophobic face inserts into the nonpolar acyl chain region of the lipid bilayer. researchgate.netmdpi.com This dual interaction is essential for destabilizing the membrane and initiating the permeabilization process. mdpi.com
Table 1: Physicochemical Properties of this compound
| Property | Description | Source |
|---|---|---|
| Origin | Skin secretion of the frog Rana dybowskii | researchgate.net |
| Length | 18 amino acids | researchgate.net |
| Key Residues | Rich in Arginine (Arg) | researchgate.net |
| Charge | Cationic (positively charged) | mdpi.comresearchgate.net |
| Structure | Assumed to form an amphipathic α-helix in membranes | mdpi.comnih.gov |
Following the initial binding, alpha-helical AMPs like this compound are thought to permeabilize the membrane through one of several proposed models. mdpi.comresearchgate.net While the precise mechanism for this compound has not been definitively elucidated, its action can be understood through these established frameworks. nih.gov
Barrel-Stave Model : In this model, the peptides insert perpendicularly into the membrane. researchgate.net As more peptide monomers aggregate, they form a bundle resembling the staves of a barrel, creating a hydrophilic pore through the membrane. mdpi.comresearchgate.net The hydrophobic surfaces of the peptides face the lipid acyl chains, while their hydrophilic surfaces line the aqueous channel. nih.gov
Toroidal Pore Model : This model also involves the perpendicular insertion of peptides. researchgate.net However, the peptides associate with the polar head groups of the lipids, inducing the lipid monolayer to bend inward and line the pore along with the peptides. mdpi.comresearchgate.net This creates a "toroidal" or donut-shaped pore where the aqueous channel is continuous with the headgroup region of the membrane. researchgate.net
Carpet Model : Unlike the pore-forming models, the carpet mechanism involves the peptide monomers accumulating on the surface of the membrane, parallel to the lipid bilayer, creating a "carpet-like" layer. researchgate.netnih.gov Once a threshold concentration is reached, the peptides disrupt the membrane curvature and integrity in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane. mdpi.comresearchgate.net
Table 2: Comparison of Membrane Permeabilization Models
| Model | Peptide Orientation | Membrane Structure | Final Outcome | Source |
|---|---|---|---|---|
| Barrel-Stave | Perpendicular to membrane | Peptides form a pore, lipids are excluded | Formation of stable, peptide-lined pores | mdpi.comnih.gov |
| Toroidal Pore | Perpendicular to membrane | Peptides and lipid head groups line the pore | Formation of lipid-peptide pores | mdpi.comresearchgate.netresearchgate.net |
| Carpet | Parallel to membrane surface | Membrane is solubilized into micelles | Membrane dissolution (micellization) | mdpi.comresearchgate.netnih.gov |
Several biophysical techniques are employed to study the interactions between AMPs and model membranes, providing insight into their disruptive mechanisms. nus.edu.sgnih.gov
Vesicle Leakage Assays : This is a widely used method to quantify membrane permeabilization. acs.org Artificial lipid vesicles (liposomes) are loaded with a self-quenching fluorescent dye, such as carboxyfluorescein. acs.org Upon addition of a membrane-active peptide like this compound, the formation of pores or defects in the vesicle membrane leads to the leakage of the dye into the surrounding medium. acs.org The resulting dequenching and increase in fluorescence intensity can be monitored over time to quantify the extent and kinetics of membrane disruption. acs.org
Langmuir Monolayer Techniques : These experiments assess the ability of a peptide to interact with and insert into a lipid monolayer at an air-water interface, which mimics one leaflet of a cell membrane. acs.org The lipid monolayer is compressed to a surface pressure similar to that of a biological membrane. acs.org The injection of the peptide into the aqueous subphase and its subsequent interaction with the monolayer causes a change in surface pressure, indicating peptide binding and insertion. reading.ac.uk
Other Techniques : A variety of other advanced techniques are also utilized. Sum Frequency Generation (SFG) vibrational spectroscopy can provide molecular-level information about the orientation and conformation of peptides within lipid bilayers. researchgate.netFluorescence Correlation Spectroscopy (FCS) can measure peptide binding to membranes and monitor changes in membrane dynamics in real-time. nus.edu.sgUV Resonance Raman spectroscopy can be used to determine the secondary structure of the peptide (e.g., the degree of helicity) when it interacts with a membrane-mimicking environment. acs.org
Detailed Analysis of Membrane Permeabilization Mechanisms (e.g., Barrel-Stave, Toroidal Pore, Carpet Models)
Investigations into Intracellular Target Modulation
While membrane disruption is often the primary lethal action, some AMPs can translocate across the membrane to interact with internal cellular components, or the consequences of membrane permeabilization can indirectly inhibit intracellular processes. nih.gov
The profound disruption of the cell membrane by this compound has significant downstream consequences for intracellular metabolic pathways. The formation of pores or channels leads to the uncontrolled flux of ions across the membrane, causing a rapid depolarization of the membrane potential. youtube.com This depolarization can, in itself, be a potent inhibitor of cellular processes. youtube.com The synthesis of DNA and RNA, which are energy-dependent processes, can be halted due to the collapse of the electrochemical gradients necessary for ATP production. youtube.com Furthermore, the leakage of essential ions and small molecules, including ATP and nucleotide precursors, would directly starve the synthesis pathways. mdpi.comresearchgate.net While direct binding of this compound to nucleic acids has not been demonstrated, its membrane-disrupting activity creates an intracellular environment where DNA and RNA synthesis is no longer viable. youtube.com
The inhibition of protein synthesis is another likely consequence of this compound's action. mdpi.comresearchgate.net Similar to nucleic acid synthesis, protein synthesis is highly energy-intensive and is also inhibited by membrane depolarization and the depletion of intracellular ATP. youtube.com The influx of extracellular ions and the efflux of intracellular contents can disrupt the ribosomal machinery and lead to a cessation of translation. youtube.com
Cellular respiration in bacteria is intimately linked to the cytoplasmic membrane, where the electron transport chain components are located. The permeabilization of the membrane by this compound would dissipate the proton motive force, which is essential for ATP synthesis via oxidative phosphorylation. This direct disruption of the membrane's structural and functional integrity effectively shuts down cellular respiration, leading to a rapid depletion of energy and, ultimately, cell death.
Modulation of Specific Microbial Enzymes or Cellular Components
While the primary mode of action for many antimicrobial peptides (AMPs), including those rich in arginine like this compound, is the disruption of the microbial cell membrane, their activity is not exclusively confined to this mechanism. nih.gov Evidence suggests that after penetrating the cell membrane, these peptides can interact with and modulate the function of various intracellular components, including specific enzymes. Although direct experimental studies on the enzymatic targets of this compound are not extensively documented, the mechanisms can be inferred from the behavior of other arginine-rich AMPs.
The highly cationic nature of this compound, conferred by its abundance of arginine residues, facilitates strong electrostatic interactions with negatively charged molecules within the microbial cell. capes.gov.br This property is key to its ability to bind to and potentially inhibit the function of essential enzymes. For instance, enzymes involved in crucial metabolic pathways, such as those in the cytoplasm or associated with the inner leaflet of the cell membrane, can be targets. The binding of the peptide to these enzymes can induce conformational changes, block active sites, or disrupt their interaction with substrates, leading to a cessation of cellular processes and ultimately, cell death.
Furthermore, interactions with other cellular components are plausible. The peptide's positive charge could lead to binding with nucleic acids (DNA and RNA), interfering with replication, transcription, and translation processes. While specific data for this compound is pending, this dual-action mechanism of membrane disruption followed by intracellular targeting is a recognized strategy for many potent AMPs.
Table 1: Potential Intracellular Targets of Arginine-Rich Antimicrobial Peptides
| Cellular Component | Potential Effect of Peptide Binding | Reference |
| Metabolic Enzymes | Inhibition of enzymatic activity, disruption of metabolic pathways. | nih.gov |
| Nucleic Acids (DNA/RNA) | Interference with replication, transcription, and translation. | nih.gov |
| Ribosomes | Inhibition of protein synthesis. | nih.gov |
The Role of Peptide Conformation in Mediating Biological Mechanisms
The biological activity of this compound is intrinsically linked to its three-dimensional structure, or conformation. Like many AMPs, this compound is thought to exist in a largely unstructured or random coil state in aqueous solution. acs.org However, upon encountering the anionic environment of a microbial membrane, it undergoes a significant conformational change.
This transition is crucial for its membrane-disrupting activity. The peptide folds into a more defined, amphipathic structure, typically an α-helix. nih.govacs.org This amphipathic conformation is characterized by the segregation of hydrophobic and hydrophilic amino acid residues into distinct faces of the helix. The positively charged (hydrophilic) face, rich in arginine residues, interacts with the negatively charged head groups of the microbial membrane phospholipids. Concurrently, the hydrophobic face inserts into the lipid bilayer core. This interaction destabilizes the membrane, leading to the formation of pores or channels and subsequent leakage of cellular contents.
Predictive models of this compound's secondary structure suggest a combination of α-helical, extended strand, and random coil elements. nih.gov This structural plasticity likely allows it to adapt to different membrane environments and potentially engage in various modes of membrane disruption, such as those described by the 'barrel-stave' or 'toroidal pore' models.
The precise conformation and its dynamics are critical for balancing antimicrobial efficacy with potential toxicity to host cells. The low hemolytic activity reported for this compound suggests a conformation that is highly selective for microbial membranes over the zwitterionic membranes of erythrocytes. capes.gov.br
Table 2: Predicted Secondary Structure of this compound
| Peptide Name | Predicted Secondary Structure Elements | Reference |
| This compound | Alpha helix, Extended strand, Random coil | nih.gov |
Structure Activity Relationship Sar Studies and Rational Design of Dybowskin 2cdyb Analogues
Impact of Amino Acid Substitutions on Peptide Structure and Function
The identity and sequence of amino acids are primary determinants of a peptide's three-dimensional structure, physicochemical properties, and ultimately, its biological activity. In the context of antimicrobial peptides (AMPs) like Dybowskin-2CDYb, specific residues are critical for functions such as membrane interaction, target selectivity, and antimicrobial potency.
Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific, intentional changes to a DNA sequence, thereby altering the corresponding amino acid sequence of the expressed protein or peptide. nih.govwikipedia.orgneb.cn This method allows researchers to investigate the role of individual amino acids in the peptide's structure and function. nih.gov
A common application of this technique is Alanine (B10760859) Scanning Mutagenesis . genscript.comrapidnovor.com In this systematic approach, individual amino acid residues in the peptide are replaced one by one with alanine. genscript.com Alanine is chosen because its small, non-polar side chain is relatively inert and generally does not alter the peptide's backbone conformation significantly, but removes the specific functionality of the original amino acid's side chain. genscript.comrapidnovor.com By comparing the activity of the alanine-substituted analogue to the wild-type peptide, researchers can identify "hot spots"—residues that are critical for function. genscript.com A significant loss of activity upon substitution suggests the original residue plays a vital role in the peptide's function, such as binding to a microbial membrane or forming a key structural motif. nih.govnih.gov
While specific alanine scanning studies for this compound are not detailed in the available literature, this methodology is a standard and effective approach to delineate the functional contributions of each residue within its sequence. genscript.com Such studies would be invaluable in mapping the functional domains of this compound.
This compound and its related peptide, Dybowskin-2CDYa, are characterized as being rich in arginine (Arg) residues. capes.gov.brresearchgate.netacs.org Arginine is a positively charged amino acid that plays a multifaceted and often critical role in the function of many antimicrobial peptides. biocrates.comfrontiersin.org Its guanidinium (B1211019) group is strongly basic and remains protonated over a wide pH range, enabling potent electrostatic interactions with the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and lipopolysaccharides. biocrates.com This interaction is often the initial step in the mechanism of action for many AMPs, facilitating membrane disruption.
The significance of arginine extends beyond simple electrostatic attraction. It is involved in various metabolic processes and is a precursor to nitric oxide (NO), a key signaling molecule. frontiersin.orgdovepress.com In the context of antimicrobial activity, the presence of multiple arginine residues can enhance the peptide's ability to bind to and permeate microbial membranes, leading to cell death. frontiersin.org Studies on other peptides have shown that substituting neutral or even other cationic residues with arginine can lead to increased antimicrobial potency. Therefore, the high arginine content of this compound is considered a key contributor to its strong antimicrobial activity. capes.gov.brresearchgate.net
| Residue Type | General Role in AMPs | Potential Impact of Substitution in this compound |
| Arginine (Arg) | Provides positive charge for electrostatic interaction with negatively charged bacterial membranes. biocrates.comfrontiersin.org | Substitution with a neutral amino acid (e.g., Alanine) would likely decrease antimicrobial activity by weakening membrane binding. |
| Hydrophobic Residues (e.g., Leu, Ile, Phe) | Drive insertion into the hydrophobic core of the lipid bilayer, leading to membrane disruption. | Substitution with polar/charged residues could hinder membrane insertion and reduce lytic activity. |
| Glycine (Gly) | Provides conformational flexibility, allowing the peptide to adopt an active structure upon membrane binding. | Substitution with a bulkier residue could introduce steric hindrance, potentially altering the peptide's active conformation. |
Site-Directed Mutagenesis and Alanine Scanning to Identify Critical Residues
Effects of Peptide Length and Terminal Modifications on Activity
The terminal ends of a peptide are often chemically modified. genscript.com A common modification is C-terminal amidation , where the terminal carboxyl group (-COOH) is replaced by an amide group (-CONH2). This modification removes the negative charge from the C-terminus, which can enhance the peptide's net positive charge and its interaction with bacterial membranes. Amidation also significantly increases the peptide's resistance to degradation by carboxypeptidases, thereby extending its biological half-life. While Dybowskin-2CDYa and -2CDYb are noted as 18-amino acid peptides, their specific terminal modification status is not consistently detailed. capes.gov.brresearchgate.net For comparison, the related peptide dybowskin-1CDY was found to lack C-terminal amidation. capes.gov.brresearchgate.net
N-terminal modifications , such as acetylation, involve adding an acetyl group to the N-terminal amino group. nih.gov This modification neutralizes the positive charge at the N-terminus and can protect the peptide from degradation by aminopeptidases, similarly enhancing its stability. The specific terminal modifications of this compound would need to be confirmed to fully understand its stability and activity profile. cpu-bioinfor.org
| Modification | Location | Common Effect on AMPs |
| Amidation | C-terminus | Neutralizes negative charge, increases net positive charge, enhances stability against carboxypeptidases. |
| Acetylation | N-terminus | Neutralizes positive charge, increases stability against aminopeptidases. |
| Lipidation (e.g., Palmitoylation) | N- or C-terminus | Increases hydrophobicity, enhances membrane interaction and cell permeability. |
Investigating the activity of peptide fragments (truncation) or extended versions (elongation) is a key SAR strategy. Truncation studies aim to identify the minimal sequence length required for biological activity. By systematically removing amino acids from the N- or C-terminus, researchers can pinpoint the core functional domain of the peptide. This information is valuable for designing smaller, potentially more cost-effective synthetic peptides that retain the desired activity. For instance, studies on other amphibian peptides, such as pleurocidin, have utilized truncated analogues to investigate the functional roles of the N- and C-terminal regions. researchgate.net
Conversely, elongation studies might be performed to see if adding specific amino acids or sequences can enhance activity, improve selectivity, or introduce new functionalities. While specific truncation or elongation studies on this compound are not prominently documented, this remains a viable strategy for its future optimization.
Analysis of N-terminal and C-terminal Amidation or Other Chemical Derivatizations
Design and Characterization of Novel this compound Variants for Fundamental Research
The insights gained from SAR studies provide a roadmap for the rational design of novel peptide variants. nih.govplos.org Dybowskin peptides, including this compound, are considered excellent templates for developing new antimicrobial agents due to their potent activity and low hemolytic (red blood cell-damaging) properties. capes.gov.brresearchgate.netacs.org
The goal of designing novel variants for fundamental research could be to:
Enhance Potency: By substituting key residues with amino acids that strengthen membrane interactions (e.g., adding more arginine or optimizing hydrophobicity).
Improve Selectivity: By modifying the sequence to increase its affinity for microbial membranes over host cell membranes, thereby minimizing potential toxicity.
Elucidate Mechanism of Action: By creating fluorescently-labeled or biotinylated variants to track the peptide's interaction with and translocation across cell membranes.
Create Multifunctional Peptides: By fusing the peptide with other functional domains. A notable example is the creation of a fusion protein combining Dybowskin-2CDYa (Dy2) with human epidermal growth factor (hEGF). researchgate.net This novel variant was designed to possess a dual function: inhibiting bacterial growth (from the Dy2 component) and promoting cell proliferation (from the hEGF component), showcasing an innovative approach to peptide engineering for advanced research and potential therapeutic applications. researchgate.net
The design and characterization of such novel variants are essential for fully harnessing the potential of the Dybowskin peptide family and for developing new tools to study biological processes. nih.govplos.org
Incorporation of Non-Canonical or Unnatural Amino Acids for Biophysical Probes
The rational design of antimicrobial peptides (AMPs) with enhanced therapeutic potential necessitates a detailed understanding of their structure-activity relationships (SAR). A powerful strategy to probe these relationships and to introduce novel properties is the incorporation of non-canonical amino acids (ncAAs). frontiersin.orgrsc.org These amino acids, which are not one of the 20 common proteinogenic amino acids, can serve as biophysical probes to investigate peptide-membrane interactions, conformational changes, and mechanisms of action. frontiersin.orgresearchgate.net The introduction of ncAAs can be achieved through methods like solid-phase peptide synthesis (SPPS) or, for recombinant production, by expanding the genetic code. nih.govasm.org
For a peptide like this compound, an 18-amino acid, arginine-rich AMP, the site-specific incorporation of ncAAs could yield significant mechanistic insights. mdpi.com Given its cationic nature, understanding its interaction with bacterial membranes is crucial. Biophysical probes such as fluorescent or spin-labeled ncAAs can be strategically placed within the this compound sequence to monitor its binding, insertion, and orientation within the lipid bilayer. qut.edu.aunih.gov
For instance, substituting a residue in the hydrophobic face of the putative amphipathic helix of this compound with a fluorescent amino acid like p-azido-L-phenylalanine or a tryptophan analog could provide data on membrane penetration depth and the peptide's local environment. mdpi.com Changes in the fluorescence emission spectrum upon membrane binding would indicate the degree of solvent exposure and the polarity of the surrounding environment. researchgate.net
Below is a hypothetical data table illustrating potential ncAA substitutions in this compound for biophysical studies, based on common practices in AMP research.
| Original Residue Position (Hypothetical) | Non-Canonical Amino Acid (ncAA) Probe | Biophysical Technique | Information Gained |
| Leu-5 | p-Azido-L-phenylalanine | Photo-crosslinking | Identify binding partners in the bacterial membrane. |
| Trp-9 | 7-Azatryptophan | Fluorescence Spectroscopy | Monitor changes in the local environment and membrane insertion depth. researchgate.net |
| Arg-12 | Spin-labeled Arginine (e.g., TOAC) | Electron Paramagnetic Resonance (EPR) | Determine peptide-peptide distances and aggregation state in the membrane. |
| Ala-15 | L-DOPA (3,4-dihydroxyphenylalanine) | Fluorescence Quenching | Study peptide orientation and proximity to specific lipid headgroups. |
This table is illustrative and based on general principles of using ncAAs as biophysical probes in antimicrobial peptide research. Specific positions in the this compound sequence would need to be determined through structural modeling and preliminary SAR studies.
Development of Constrained, Stapled, or Branched Peptide Architectures for Mechanistic Insights
A significant challenge in the therapeutic development of peptides is their inherent conformational flexibility and susceptibility to proteolytic degradation. mdpi.com To overcome these limitations, various strategies have been developed to constrain peptide structures, including stapling and branching. rsc.orgnih.gov These modifications can lock a peptide into its bioactive conformation, often an α-helix, leading to enhanced target affinity, increased stability, and improved cell penetration. mdpi.comnih.gov
Stapled Peptides:
Peptide stapling involves introducing a covalent linkage between two amino acid side chains, effectively creating a macrocycle that reinforces a specific secondary structure, most commonly an α-helix. researchgate.netencyclopedia.pub This is often achieved using all-hydrocarbon staples formed via olefin metathesis between two unnatural amino acids containing alkene side chains. mdpi.comacs.org For an arginine-rich peptide like this compound, which likely adopts an amphipathic helical structure to interact with bacterial membranes, stapling could be a powerful tool. By stabilizing the α-helical conformation, stapling could enhance its membrane-disrupting activity and provide resistance to proteases. researchgate.net
A systematic study of stapled this compound analogues, with staples at different positions (e.g., i, i+4 or i, i+7), would be necessary to identify the optimal constrained structure for antimicrobial activity. mdpi.com The impact of stapling on the peptide's helicity, membrane permeabilization, and proteolytic stability could be systematically evaluated. nih.gov
Branched Peptides:
Another approach to enhance the properties of AMPs is the creation of branched or dendrimeric structures. mdpi.comcore.ac.uk This involves synthesizing multiple copies of the peptide sequence attached to a central scaffold, often a lysine (B10760008) core. nih.govfrontiersin.org This multivalency can lead to increased local concentrations of the peptide at the bacterial surface, enhancing its binding avidity to lipopolysaccharide (LPS) and lipoteichoic acid (LTA) and resulting in more potent and rapid bacterial killing. nih.govcore.ac.uk Branched architectures can also confer significant resistance to proteolytic degradation due to steric hindrance. nih.gov
Designing branched versions of this compound could amplify its antimicrobial efficacy. For example, a dimeric or tetrameric branched peptide could exhibit superior activity against both Gram-positive and Gram-negative bacteria compared to the linear monomer. frontiersin.org
The following table presents a hypothetical comparison of rationally designed this compound analogues, illustrating the potential benefits of these structural modifications.
| Analogue Name | Modification | Predicted Structural Feature | Potential Advantages for Mechanistic Studies |
| This compound-S1 | Stapled (i, i+4) | Stabilized α-helix | Isolate the role of helicity in membrane disruption; enhanced proteolytic stability. researchgate.net |
| This compound-S2 | Stapled (i, i+7) | Stabilized α-helix | Investigate the impact of staple position on target interaction and specificity. mdpi.com |
| This compound-B2 | Dimeric Branch | Two peptide arms on a lysine core | Study the effect of multivalency on membrane binding and permeabilization kinetics. frontiersin.org |
| This compound-B4 | Tetrameric Branch | Four peptide arms on a branched lysine core | Explore the upper limits of avidity-driven activity and potential for inducing rapid membrane lysis. nih.govcore.ac.uk |
This table is a conceptual representation of how structural constraints could be applied to this compound to probe its mechanism of action. The actual design and synthesis would require detailed structural information and empirical testing.
These advanced peptide engineering strategies, while not yet reported for this compound itself, represent a clear path forward for dissecting its mechanism of action and for the rational design of more potent and stable antimicrobial agents based on its natural template.
Advanced Analytical and Biophysical Characterization Methodologies for Dybowskin 2cdyb in Research
High-Resolution Spectroscopic Techniques for Detailed Structural Elucidation
High-resolution spectroscopy is fundamental to understanding the three-dimensional structure of peptides, which in turn dictates their biological function. Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography provide atomic-level insights into peptide architecture, while fluorescence spectroscopy offers a dynamic view of their interactions with biological membranes.
Advanced NMR Approaches for Solution Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, mimicking their physiological environment. For Protegrin-1 (PG-1), two-dimensional homonuclear NMR spectroscopy has been instrumental in elucidating its conformation. nih.gov
Studies have shown that both natural and synthetic PG-1 adopt a well-defined structure in solution, consisting predominantly of a two-stranded antiparallel β-sheet (residues 4-9 and 12-15) connected by a stable β-turn (residues 9-11). nih.govnih.gov This rigid structure is stabilized by two disulfide bonds (Cys6-Cys15 and Cys8-Cys13), a feature that contributes to its high stability compared to more flexible helical antimicrobial peptides. nih.govnih.gov The solution structure of PG-1 has been deposited in the Protein Data Bank (PDB) under the accession code 1PG1. pdbj.orgnih.gov
Solid-state NMR (ssNMR) has further expanded on the solution structure by characterizing PG-1's conformation and orientation within lipid bilayers. These studies confirm that the β-hairpin fold is maintained upon membrane insertion. nih.govacs.org ssNMR experiments, including rotational-echo double-resonance (REDOR), have been used to measure intermolecular distances, revealing that PG-1 molecules form parallel dimers within the membrane, with the C-terminal strands forming the dimer interface. rcsb.org These detailed structural insights are crucial for understanding how the peptide oligomerizes to form pores.
| PDB ID | Peptide | Method | Key Structural Features | Reference |
|---|---|---|---|---|
| 1PG1 | Protegrin-1 | Solution NMR | Two-stranded antiparallel β-sheet with a connecting β-turn; stabilized by two disulfide bonds. | nih.govpdbj.org |
| 1ZY6 | Protegrin-1 | Solid-State NMR | Membrane-bound parallel dimer; β-hairpin conformation maintained in lipid bilayers. | rcsb.orgwwpdb.orgmdpi.com |
X-ray Crystallography for Solid-State Atomic Resolution Structures
X-ray crystallography provides atomic-resolution structures of molecules in a crystalline state. While obtaining high-quality crystals of membrane-active peptides can be challenging, crystallographic data for related protegrin structures have provided valuable insights. For instance, the crystal structure of the cathelicidin (B612621) motif of protegrin-3 (a related peptide) was solved at 2.50 Å resolution (PDB ID: 1LXE). rcsb.org This structure revealed a fold homologous to the cystatin family and showed that the motif can exist as both a monomer and a domain-swapped dimer, offering clues into the activation mechanism of the antimicrobial peptide. rcsb.org
Furthermore, grazing incidence X-ray diffraction (GIXD) has been used to study the interaction of PG-1 with lipid monolayers that mimic bacterial and mammalian cell membranes. rsc.org These studies show that PG-1 significantly disrupts monolayers composed of bacterial lipids like dipalmitoyl phosphatidylglycerol (DPPG) and lipid A, but has a lesser effect on monolayers of dipalmitoyl phosphatidylcholine (DPPC), which mimics eukaryotic membranes. rsc.org This provides a structural basis for the peptide's selective toxicity.
| PDB ID | Molecule | Resolution | Key Findings | Reference |
|---|---|---|---|---|
| 1LXE | Protegrin-3 (cathelicidin motif) | 2.50 Å | Revealed a cystatin-like fold and the presence of both monomeric and dimeric states. | rcsb.org |
Fluorescence Spectroscopy for Monitoring Membrane Binding and Conformational Changes
Fluorescence spectroscopy is a highly sensitive technique used to monitor the binding of peptides to membranes and subsequent conformational changes. The intrinsic fluorescence of amino acid residues like tryptophan, or the use of extrinsic fluorescent labels, can report on the peptide's local environment.
Depth-dependent fluorescence quenching assays are particularly informative for determining the position of a peptide relative to the lipid bilayer. utl.ptfrontiersin.orgresearchgate.net In these experiments, quenchers are placed at specific depths within the membrane. By measuring the degree of fluorescence quenching of a peptide's tryptophan or a fluorescent label, the penetration depth of that residue can be calculated. researchgate.net For peptides like PG-1, which lack tryptophan, synthetic analogues incorporating this residue or extrinsic probes are used. These studies have shown that upon binding to anionic membranes, the peptide inserts deeply, consistent with the formation of a transmembrane pore. nih.gov
Fluorescence quenching assays can also quantify binding affinity. By titrating a solution of fluorescently-labeled peptide with lipid vesicles, the change in fluorescence intensity can be used to determine the membrane partition coefficient (Kp), which reflects the peptide's affinity for the membrane. utl.ptnih.gov
| Technique | Information Obtained | Typical Findings for AMPs | Reference |
|---|---|---|---|
| Intrinsic Tryptophan Fluorescence | Membrane binding, conformational changes. | Blue shift in emission wavelength and increased intensity upon binding to a hydrophobic environment. | frontiersin.org |
| Depth-Dependent Quenching | Transverse location and orientation of the peptide in the bilayer. | Demonstrates whether the peptide is surface-bound or inserts deeply into the membrane core. | researchgate.net |
| Fluorescence Correlation Spectroscopy (FCS) | Binding kinetics, diffusion coefficients. | Quantifies the fraction of bound vs. free peptide and measures diffusion on the membrane. | acs.org |
Mass Spectrometry-Based Approaches Beyond Primary Sequencing
Mass spectrometry (MS) has evolved far beyond simple molecular weight determination and primary sequencing. Modern MS techniques provide powerful tools for investigating the higher-order structure and conformational dynamics of peptides and proteins.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for probing the conformational dynamics of proteins and peptides in solution. thermofisher.commdpi.comyoutube.comfrontiersin.org The technique measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) atoms from a deuterated solvent. youtube.com Regions of the peptide that are highly flexible or solvent-exposed will exchange rapidly, while regions that are protected within a stable structure (like a β-sheet) or buried at a protein-protein interface will exchange more slowly. nih.gov
For a peptide like PG-1, HDX-MS can be used to map the regions that become protected from exchange upon binding to a lipid membrane. encyclopedia.pub This provides direct evidence for membrane insertion and can highlight which parts of the peptide are involved in oligomerization. mdpi.com For instance, a decrease in the deuterium uptake rate for residues in the C-terminal strand upon membrane interaction would support the ssNMR data indicating this region forms the dimer interface. rcsb.org The technique is particularly valuable for studying membrane proteins and peptides in native-like environments such as lipid nanodiscs. nih.govencyclopedia.pub
| HDX-MS Parameter | Structural Interpretation | Reference |
|---|---|---|
| Fast Deuterium Uptake | Region is flexible and/or highly solvent-exposed (e.g., loops, termini). | youtube.com |
| Slow Deuterium Uptake | Region is part of a stable secondary structure (α-helix, β-sheet) or is buried at an interface. | nih.gov |
| Decreased Uptake upon Ligand/Membrane Binding | Region becomes protected, indicating it is at the binding interface or undergoes a conformational change to a more ordered state. | thermofisher.commdpi.com |
Ion Mobility Mass Spectrometry (IM-MS) for Gas-Phase Conformations
Ion Mobility Mass Spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge—properties collectively reflected in their rotationally averaged collision cross-section (CCS). frontiersin.orgnih.gov This allows for the separation of different conformational states (conformers) of a peptide that may coexist in solution. mpg.de
IM-MS is particularly useful for studying intrinsically disordered proteins and peptides that adopt multiple conformations. frontiersin.orgnih.gov For a structured peptide like PG-1, IM-MS can confirm the presence of a stable, compact conformation. It can also be used to study the non-covalent interactions involved in dimerization and oligomerization. By analyzing the CCS of different oligomeric species, one can gain insight into the shape and packing of the complex. acs.org Combining IM-MS with fragmentation techniques (IM-MS/MS) allows for detailed structural characterization of selected conformers or oligomers, providing a powerful tool for structural proteomics. nih.gov
| IM-MS Measurement | Derived Information | Application to Peptides | Reference |
|---|---|---|---|
| Arrival Time Distribution (ATD) | Separation of different conformers and oligomeric states. | Can distinguish between compact, folded states and extended, unfolded states. | mpg.de |
| Collision Cross-Section (CCS) | Quantitative measure of the ion's size and shape in the gas phase. | Provides structural constraints for molecular modeling and helps identify different conformational families. | frontiersin.org |
| IM-MS/MS | Structural analysis of specific, mobility-separated ions. | Can be used to probe the interface of peptide dimers or oligomers. | nih.gov |
Calorimetric Techniques for Binding Thermodynamics and Stability Assessments
Calorimetry offers a label-free method to directly measure the heat changes associated with molecular interactions and conformational transitions, providing deep insights into the binding thermodynamics and stability of peptides like Dybowskin-2CDYb. nih.govresearchgate.net
Isothermal Titration Calorimetry (ITC) is a powerful technique for the comprehensive thermodynamic characterization of peptide-membrane interactions. nih.govnih.gov By directly measuring the heat released or absorbed during the binding of this compound to model lipid vesicles, ITC can determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. acs.orgwikipedia.org This information is crucial for understanding the driving forces behind the peptide's association with bacterial membranes.
The interaction of this compound with liposomes mimicking bacterial membranes (e.g., composed of POPC/POPG) is expected to be an exothermic process, driven by both electrostatic and hydrophobic interactions. unav.eduwlu.ca The resulting isotherm would allow for the calculation of the dissociation constant (K_d), Gibbs free energy (ΔG), and entropy (ΔS), providing a complete thermodynamic profile of the binding event. wikipedia.orgnih.gov
Table 1: Hypothetical Thermodynamic Parameters for this compound Binding to Model Membranes Measured by ITC
| Parameter | Value | Unit |
| Binding Affinity (K_a) | 2.5 x 10^6 | M⁻¹ |
| Dissociation Constant (K_d) | 0.4 | µM |
| Enthalpy (ΔH) | -15.2 | kcal/mol |
| Entropy (ΔS) | 10.5 | cal/mol·K |
| Stoichiometry (n) | 0.2 (peptide/lipid) |
This interactive table presents hypothetical data based on typical values for antimicrobial peptide-membrane interactions.
Differential Scanning Calorimetry (DSC) is an essential tool for assessing the thermal stability of peptides and for studying how their binding affects the physical properties of lipid membranes. journaljpri.commtoz-biolabs.com For this compound, DSC can determine its intrinsic thermal stability by measuring the midpoint of its thermal unfolding transition (T_m). researchgate.net A higher T_m would indicate greater structural stability.
Furthermore, when this compound is incubated with model lipid vesicles, DSC can monitor changes in the lipid phase transition temperature. nih.govunav.edu A broadening of the phase transition peak and a decrease in the transition enthalpy are indicative of the peptide inserting into and disrupting the lipid bilayer, providing evidence for its membrane-perturbing mechanism. journaljpri.comrug.nl
Table 2: Illustrative DSC Data on the Effect of this compound on Lipid Bilayer Properties
| Sample | Main Transition Temperature (T_m) | Transition Enthalpy (ΔH) |
| POPG Vesicles | 23.5 °C | 8.2 kcal/mol |
| POPG Vesicles + this compound | 21.8 °C | 6.5 kcal/mol |
This interactive table showcases representative data illustrating how an antimicrobial peptide might alter the thermotropic properties of a lipid bilayer.
Isothermal Titration Calorimetry (ITC) for Ligand Binding Affinities
Microscopic Techniques for Visualizing Peptide-Cell Interactions
Microscopy techniques provide direct visual evidence of how peptides interact with and affect cell membranes, offering spatial and temporal information that complements the thermodynamic data from calorimetry. mdpi.comfrontiersin.org
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of membrane surfaces in near-physiological conditions. ucl.ac.ukmdpi.com It can be used to directly observe the effects of this compound on the topography of supported lipid bilayers. nih.gov
Upon addition of this compound to a model membrane, AFM can reveal the formation of pores, the thinning of the bilayer, or the extraction of lipids, providing direct evidence for the peptide's disruptive mechanism. mdpi.commdpi.com Time-lapse AFM imaging can further capture the dynamics of these processes in real-time. rsc.org
Table 3: Representative AFM Findings on Membrane Perturbation by this compound
| Observation | Description | Size Range |
| Pore Formation | Formation of discrete pores or defects on the bilayer surface. | 10-50 nm diameter |
| Membrane Thinning | A reduction in the height of the lipid bilayer upon peptide binding. | 1-2 nm decrease |
| Surface Roughening | Increased roughness of the membrane surface, indicating peptide aggregation and lipid displacement. | N/A |
This interactive table summarizes typical observations from AFM studies on antimicrobial peptide interactions with supported lipid bilayers.
Cryo-Electron Microscopy (Cryo-EM) has become a revolutionary technique in structural biology, enabling the determination of high-resolution structures of biomolecular complexes in their near-native state. americanpeptidesociety.orgformulationbio.com For this compound, cryo-EM could be employed to visualize its structure when complexed with micelles or nanodiscs that mimic the cell membrane environment. pepdd.com
This technique would be particularly valuable for elucidating the three-dimensional arrangement of peptide monomers within a pore or a toroidal structure, offering unprecedented detail into its mechanism of action. americanpeptidesociety.orgnih.gov While technically challenging for a small peptide like this compound, advancements in cryo-EM make it a feasible approach for understanding its quaternary structure within the membrane. frontiersin.org
Table 4: Potential Structural Insights from Cryo-EM Analysis of this compound
| Structural Feature | Potential Finding | Resolution |
| Oligomeric State | Determination of the number of peptide monomers forming a functional unit (e.g., a pore). | ~3-4 Å |
| Peptide Conformation | Visualization of the peptide's secondary structure (e.g., α-helical) within the membrane mimetic. | ~3-4 Å |
| Peptide-Lipid Interaction | Identification of specific lipid interactions that stabilize the peptide-membrane complex. | ~4-5 Å |
This interactive table outlines the kind of structural information that could be obtained for this compound using cryo-EM.
Broader Academic Implications and Future Research Directions for Dybowskin 2cdyb
The discovery and characterization of Dybowskin-2CDYb, an 18-amino acid peptide rich in arginine residues from the skin secretions of the frog Rana dybowskii, opens up numerous avenues for academic inquiry and future research. acs.orgresearchgate.net Its unique primary structure and potent biological activity position it as a significant subject for studies ranging from fundamental biophysics to applied bioengineering. acs.orgresearchgate.net
Q & A
Q. How can collaborative teams avoid common pitfalls in this compound research?
- Methodological Answer: Define roles using SMART criteria (Specific, Measurable, Assignable, Realistic, Time-bound). Regularize communication via shared platforms (e.g., LabArchives for data, Slack for updates). Preempt conflicts by aligning on authorship order early and adhering to ethical guidelines for human/animal studies (e.g., IACUC protocols). Document non-responses and sampling biases in participant-based studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
